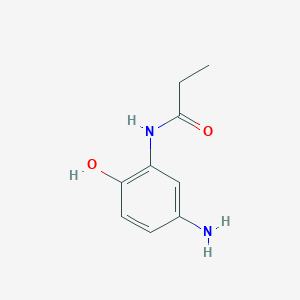

N-(5-amino-2-hydroxyphenyl)propanamide

Description

Properties

CAS No. |

130024-70-3 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.2 g/mol |

IUPAC Name |

N-(5-amino-2-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C9H12N2O2/c1-2-9(13)11-7-5-6(10)3-4-8(7)12/h3-5,12H,2,10H2,1H3,(H,11,13) |

InChI Key |

WSYCHWCNRWWVKN-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=C(C=CC(=C1)N)O |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)N)O |

Synonyms |

Propanamide, N-(5-amino-2-hydroxyphenyl)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes structural and physicochemical differences between N-(5-amino-2-hydroxyphenyl)propanamide and related compounds:

Key Observations:

- Hydroxyl and amino groups () enhance hydrogen-bonding capacity.

- Heterocyclic Additions : Thiazole () and benzodioxolyl () groups increase molecular complexity and may improve bioactivity.

- Molecular Weight : Bulkier substituents (e.g., benzodioxolyl in ) increase molecular weight, which could affect pharmacokinetics.

Preparation Methods

Nitration Followed by Reduction and Acylation

This method involves nitration of a phenolic precursor, reduction of the nitro group to an amine, and subsequent acylation. A representative pathway is outlined below:

-

Protection of the Hydroxyl Group : To prevent unwanted side reactions during nitration, the hydroxyl group is protected using trichloroethylformate or tetrahydropyranyl (THP) groups.

-

Regioselective Nitration : The protected intermediate undergoes nitration at the 5-position using a mixture of nitric acid and sulfuric acid. The protective group ensures selectivity, minimizing para-substitution byproducts.

-

Nitro Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., SnCl₂/HCl) converts the nitro group to an amine.

-

Acylation : The amine reacts with propanoyl chloride in the presence of a base (e.g., triethylamine) to form the propanamide moiety.

-

Deprotection : Acidic or basic hydrolysis removes the protective group, yielding the final product.

Key Advantages :

Challenges :

-

Requires careful handling of nitrating agents.

-

Multi-step purification to isolate intermediates.

Direct Amination and Acylation

Alternative routes involve direct amination of 2-hydroxyphenylpropanamide precursors. However, this method is less common due to difficulties in achieving positional specificity.

-

Buchwald-Hartwig Amination : A palladium-catalyzed coupling reaction introduces the amino group at the 5-position. This method requires specialized catalysts (e.g., Pd(OAc)₂, Xantphos) and high temperatures.

-

Acylation Adjustment : The propanamide group is introduced either before or after amination, depending on compatibility with reaction conditions.

Key Advantages :

-

Avoids nitration steps.

-

Compatible with modern catalytic methods.

Challenges :

-

Limited scalability due to catalyst costs.

-

Lower yields compared to nitration-reduction routes.

Industrial Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and yield. Key optimizations include:

Solvent and Catalyst Selection

Purification Techniques

-

Recrystallization : Ethanol-water mixtures are used to purify the final product.

-

Chromatography : Silica gel chromatography isolates intermediates in small-scale syntheses.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency of different approaches:

| Method | Yield (%) | Purity (%) | Scalability | Key Reference |

|---|---|---|---|---|

| Nitration-Reduction | 78–85 | ≥95 | High | |

| Buchwald-Hartwig | 60–70 | ≥90 | Moderate |

Reaction Conditions and Parameters

Critical parameters influencing synthesis include:

Temperature Control

pH Adjustment

-

Acylation requires neutral to slightly basic conditions (pH 7–8) to avoid hydrolysis of propanoyl chloride.

Impurity Profiling and Mitigation

Common impurities and their sources:

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| Para-nitro isomer | Non-regioselective nitration | Protective group utilization |

| Unreacted propanoyl chloride | Incomplete acylation | Excess amine base |

Case Studies and Experimental Data

Q & A

Basic: What are the recommended synthetic routes for N-(5-amino-2-hydroxyphenyl)propanamide, and how can reaction efficiency be optimized?

Answer:

A common approach involves coupling 5-amino-2-hydroxyphenylamine with propanoic acid derivatives using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Catalytic DMAP can enhance acylation efficiency. Reaction optimization should focus on stoichiometric ratios (1.2:1 acylating agent to amine), temperature (0–25°C to minimize side reactions), and pH control (neutral to slightly acidic). Post-reaction purification via recrystallization (ethanol/water mixtures) or silica gel chromatography (ethyl acetate/hexane gradients) is critical .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

- 1H/13C NMR : Confirm aromatic substitution patterns (e.g., δ 6.5–7.5 ppm for ortho-substituted phenyl groups) and amide proton signals (δ 8.0–8.5 ppm).

- IR Spectroscopy : Identify key functional groups (amide I band ~1650 cm⁻¹, hydroxyl stretch ~3300 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns.

- XRD (if crystalline): Resolve stereochemical details. Cross-validate with reference data from structurally analogous propanamides .

Advanced: How can researchers resolve discrepancies in pharmacological activity data for this compound across different studies?

Answer:

Discrepancies may arise from impurities (e.g., unreacted starting materials or positional isomers) or assay conditions. Perform:

- HPLC-MS Purity Analysis : Use C18 columns (e.g., 5 μm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% formic acid) to quantify impurities (detection at 254 nm) .

- Dose-Response Standardization : Ensure consistent molar concentrations and vehicle controls.

- Receptor Binding Assays : Compare IC50 values under standardized buffer conditions (pH 7.4, 37°C) .

Advanced: What methodologies are employed to assess the stability of this compound under various storage conditions?

Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC for new peaks (e.g., hydrolyzed amide or oxidized phenol).

- Long-Term Stability : Store aliquots at -20°C in amber vials under nitrogen. Periodically test purity over 6–12 months .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air. Store in sealed containers away from oxidizers .

Advanced: How can impurity profiling and quantification be systematically conducted for this compound using chromatographic techniques?

Answer:

- HPLC Method : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 μm) with 0.1% TFA in water (A) and acetonitrile (B). Gradient: 10–90% B over 25 min, flow rate 1.0 mL/min. Detect at 220 nm.

- Validation : Assess linearity (R² > 0.999), LOD/LOQ (≤0.1%), and repeatability (%RSD < 2%). Compare retention times and spiked standards for impurity identification .

Basic: What are the critical parameters to consider during the purification of this compound?

Answer:

- Solvent Selection : Use ethanol/water for recrystallization (high polarity minimizes co-precipitation of byproducts).

- Column Chromatography : Optimize silica gel mesh size (230–400) and eluent polarity (e.g., ethyl acetate:hexane 3:7). Monitor fractions by TLC (Rf ~0.3–0.5) .

Advanced: What strategies can mitigate batch-to-batch variability in the synthesis of this compound?

Answer:

- Process Controls : Strictly regulate reaction temperature (±2°C), stirring speed (≥500 rpm), and reagent drying (molecular sieves for solvents).

- In-Process Checks : Use inline FTIR to monitor amide bond formation.

- Analytical Consistency : Calibrate equipment daily and use internal standards (e.g., deuterated analogs) for quantitative NMR .

Basic: How is the solubility profile of this compound determined, and what solvents are recommended for experimental use?

Answer:

- Solubility Testing : Shake excess compound in solvents (water, DMSO, ethanol) at 25°C for 24 h. Filter and quantify supernatant via UV-Vis (λmax ~270 nm).

- Recommended Solvents : DMSO (≥50 mg/mL), ethanol (10–20 mg/mL). Avoid chloroform due to poor solubility .

Advanced: What in vitro assays are appropriate for evaluating the biological activity of this compound, and how should conflicting results be interpreted?

Answer:

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC50 in kinetic mode (λex/λem = 360/460 nm).

- Cell Viability Assays : Employ MTT or resazurin in HEK293 or HeLa cells (48 h exposure).

- Data Interpretation : Control for batch-specific impurities and solvent cytotoxicity (DMSO ≤0.1%). Replicate studies in orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.